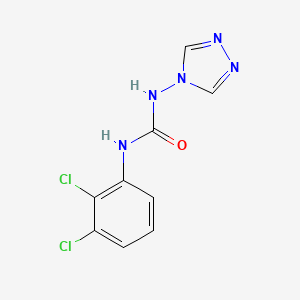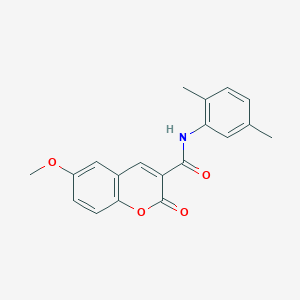
5-bromo-N-3-pyridinyl-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-3-pyridinyl-1-naphthamide, also known as BPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPN is a derivative of 1-naphthylamine and has a pyridine ring attached to it, making it a heterocyclic compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-3-pyridinyl-1-naphthamide has been extensively studied for its potential applications in various fields of science. One of the major applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It achieves this by inhibiting the activity of a protein called Hsp90, which is essential for the survival of cancer cells. This compound has also been studied for its potential use as a diagnostic tool for cancer. It has been shown to selectively bind to cancer cells, making it a promising candidate for targeted imaging.
Wirkmechanismus
5-bromo-N-3-pyridinyl-1-naphthamide exerts its effects by binding to the ATP-binding site of Hsp90, which is a chaperone protein that plays a crucial role in the folding and stabilization of client proteins. By inhibiting the activity of Hsp90, this compound disrupts the stability of client proteins and leads to their degradation. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a form of programmed cell death. It also inhibits the migration and invasion of cancer cells, which are essential for the metastasis of cancer. This compound has also been shown to modulate the immune system by increasing the activity of natural killer cells and enhancing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-3-pyridinyl-1-naphthamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of Hsp90, making it an ideal tool for studying the role of Hsp90 in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, this compound has some limitations as well. It is a toxic compound and requires careful handling. It also has limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-3-pyridinyl-1-naphthamide. One of the major areas of research is the development of this compound derivatives with improved pharmacological properties. These derivatives could have increased potency, selectivity, and solubility, making them more effective for use in various applications. Another area of research is the identification of new targets for this compound. While Hsp90 is a well-established target of this compound, there may be other proteins that this compound can bind to and modulate. Finally, this compound could be studied for its potential applications in other fields such as neurodegenerative diseases and infectious diseases.
Synthesemethoden
The synthesis of 5-bromo-N-3-pyridinyl-1-naphthamide involves the reaction of 5-bromo-3-pyridinylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization. The yield of this compound is typically high, ranging from 70-90%.
Eigenschaften
IUPAC Name |
5-bromo-N-pyridin-3-ylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(20)19-11-4-3-9-18-10-11/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPNFNSAAUJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)


![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)
![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)


![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)